![molecular formula C22H20ClN3O2 B2357110 N-(4-chlorophenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide CAS No. 902627-17-2](/img/structure/B2357110.png)
N-(4-chlorophenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide
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Description
This compound belongs to the class of organic compounds known as quinolines and derivatives. Quinolines and derivatives are compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound would be based on the quinoline structure, with additional functional groups attached. The presence of the imino group (-NH-) and carboxamide group (-CONH2) could influence the chemical properties and reactivity of the molecule .Chemical Reactions Analysis
The chemical reactions of this compound would depend on the functional groups present in the molecule. For example, the imino group might undergo reactions such as hydrolysis, while the carboxamide group could participate in reactions such as amide bond formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the chlorophenyl group could increase the compound’s lipophilicity, affecting its solubility and permeability .Future Directions
properties
IUPAC Name |
N-(4-chlorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O2/c23-15-5-7-16(8-6-15)25-22(27)18-12-14-11-13-3-1-9-26-10-2-4-17(19(13)26)20(14)28-21(18)24/h5-8,11-12,24H,1-4,9-10H2,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGMQDKOENISEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=C4C(=C2)C=C(C(=N)O4)C(=O)NC5=CC=C(C=C5)Cl)CCCN3C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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